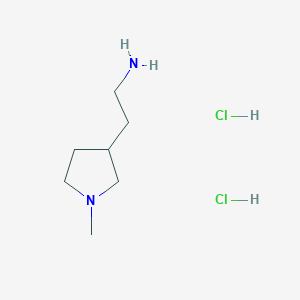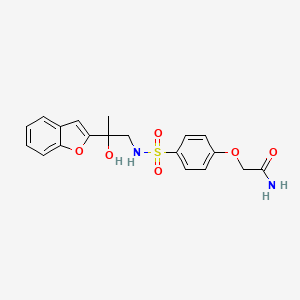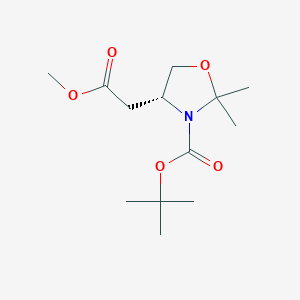![molecular formula C10H12N4 B2673691 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl- CAS No. 1186609-86-8](/img/structure/B2673691.png)
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl-” is an organic compound that belongs to the class of phenylpyrazoles . These compounds consist of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives is complex and has been the subject of numerous studies . The structure is assembled according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives are diverse and complex . The reactions are systematized according to the method to assemble the pyrazolopyridine system .Applications De Recherche Scientifique
Synthesis and Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied due to their significant biomedical applications. These compounds exhibit two possible tautomeric forms, 1H- and 2H-isomers, with a vast number of derivatives described in the literature. The review by Donaire-Arias et al. (2022) covers the synthetic methods used for their synthesis, starting from both preformed pyrazole or pyridine, and highlights their diverse biomedical applications, indicating their potential in drug discovery and medicinal chemistry Donaire-Arias et al., 2022.
Facile and Efficient Synthesis
The work of Ibrahim et al. (2011) presents a facile and efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing the versatility of 1H-Pyrazolo[3,4-b]pyridin-5-amine in creating diverse heterocyclic compounds with potential therapeutic uses Ibrahim et al., 2011.
Cytotoxic Activity
Kurumurthy et al. (2014) synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, which exhibited promising cytotoxic activity against various human cancer cell lines Kurumurthy et al., 2014.
Microwave-Assisted One-Pot Synthesis
Polo et al. (2017) demonstrated a microwave-assisted one-pot synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives in water, catalyzed by InCl3. This method is noteworthy for its efficiency and the use of environmentally friendly conditions Polo et al., 2017.
Antibacterial and Antimicrobial Activities
The synthesis of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives by Nagender et al. (2014) showed significant cytotoxicity, antimicrobial, and anti-biofilm activities, underscoring the potential of these derivatives in developing new antibacterial agents Nagender et al., 2014.
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclobutyl-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-4-8-9(6-2-1-3-6)13-14-10(8)12-5-7/h4-6H,1-3,11H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARONWIYASFVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3C=C(C=NC3=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)



![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)
![N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2673618.png)





![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)

